3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-7-12(20)8-6-11)17(23-25-10)16-13(19)3-2-4-14(16)21/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCVSSYHADZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substitutions, core heterocycles, and physicochemical properties.
Structural and Electronic Comparisons
Core Heterocycle: The target compound and Analog 1 share the 1,2-oxazole core, which is a five-membered aromatic ring with one oxygen and one nitrogen atom. This contrasts with Analogs 2–3, which feature a six-membered tetrahydropyrimidine ring with a thioxo (C=S) group.
Substituent Effects: Fluorine vs. Methoxy Groups: The target compound’s 4-fluorobenzyl group introduces electronegativity and moderate lipophilicity (logP ~3–4, estimated). Chlorophenyl Positioning: The target compound’s 2-chloro-6-fluorophenyl group creates a sterically hindered ortho-substitution pattern, which may enhance binding specificity in hydrophobic pockets. Analog 2’s 2-chlorophenyl and Analog 3’s 3-chlorophenyl groups alter the spatial arrangement of halogen atoms, impacting target engagement .
Physicochemical Properties :
- Density and Boiling Point : Analog 1 has a predicted density of 1.296 g/cm³ and a high boiling point (540.4°C), attributed to its dimethoxy groups and larger molecular weight. The target compound, with lighter fluorine substituents, likely has a lower boiling point and density .
- pKa : Analog 1 ’s pKa of 13.08 suggests a weakly basic nitrogen, possibly from the oxazole ring or carboxamide. The target compound’s pKa is unreported but may differ due to fluorine’s electron-withdrawing effects .
Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Composition
The molecular formula for this compound is with a molecular weight of approximately 364.76 g/mol. The compound's structure features a chloro and fluorine substitution on the phenyl ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClF2N2O2 |
| Molecular Weight | 364.76 g/mol |
| InChI Key | PMDJFNLIPNDQAZ-UHFFFAOYSA-N |
| CAS Number | 153949-56-5 |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxazole compounds can inhibit the activity of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism, which is crucial for cancer cell proliferation and survival. For instance, a related compound demonstrated significant inhibitory effects on AC activity with an IC50 value of 0.025 µM in human neuroblastoma SH-SY5Y cells .
Antiviral Activity
The antiviral properties of oxazole derivatives have also been investigated. In vitro studies suggest that certain oxazole compounds exhibit significant inhibition against viral replication pathways, particularly in the context of hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves interference with viral polymerase activity, which is essential for viral RNA synthesis .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Modifications in substituents on the phenyl rings and the oxazole moiety can enhance or diminish potency. For example, the introduction of electron-withdrawing groups like fluorine has been shown to increase biological activity against various targets .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency |
| Chloro group presence | Enhanced selectivity |
| Alkyl chain length | Optimal metabolic stability |
Study 1: Inhibition of Acid Ceramidase
In a study focusing on the inhibition of acid ceramidase by oxazole derivatives, compounds were synthesized and evaluated for their efficacy in human cancer cell lines. The results indicated that specific modifications led to enhanced inhibitory effects, establishing a correlation between structural features and biological outcomes .
Study 2: Antiviral Efficacy Against HCV
Another notable study explored the antiviral efficacy of a series of oxazole derivatives against HCV. The lead compound exhibited an EC50 value of approximately 0.26 µM, showcasing its potential as a therapeutic agent in managing viral infections .
Q & A
Q. Table 1: Crystallographic Parameters for Related Oxazole Derivatives
| Compound Class | Space Group | R-Factor (%) | Resolution (Å) | Reference ID |
|---|---|---|---|---|
| Isoxazole-carboxamide | P2₁/c | 4.2 | 0.98 | |
| Oxazole-pesticide analog | C2/c | 3.8 | 0.85 |
Basic: What synthetic strategies are effective for constructing the oxazole-carboxamide core?
Methodological Answer:
The oxazole ring can be synthesized via:
Cyclocondensation : React β-keto esters with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH, 80°C) .
Amide Coupling : Use EDC/HOBt or PyBOP to couple the oxazole-4-carboxylic acid with (4-fluorophenyl)methylamine .
Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (EtOH/water).
Q. Key Considerations :
- Substituent effects (e.g., chloro/fluoro groups) may require adjusted stoichiometry or protecting groups.
- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., oxazole C-H at δ 8.2–8.5 ppm; fluorophenyl signals at δ 7.1–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~402.08 Da) .
- IR : Detect amide C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Advanced: How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
Methodological Answer:
- Disorder : Model alternative conformations in SHELXL using PART and SUMP commands. Validate with occupancy refinement (e.g., 50:50 split) .
- Twinning : Apply TWIN/BASF commands in SHELXL for detwinning. Use Hooft y parameters to assess quality .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Q. Example Workflow :
Identify twin law (e.g., 180° rotation about [100]).
Refine twin fraction (BASF) iteratively.
Validate with R₁(all data) vs. R₁(untwinned subset).
Advanced: How to optimize synthetic yields when conflicting reports exist for similar compounds?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. no catalyst) in a factorial design .
- Contradiction Analysis : Compare literature yields (e.g., 45–78%) and identify critical factors (e.g., solvent polarity affects cyclization).
- Scale-Up Adjustments : Reduce equivalents of expensive reagents (e.g., from 2.0 to 1.2 eq.) while maintaining yield via kinetic monitoring.
Q. Table 2: Yield Optimization for Oxazole-Carboxamide Synthesis
| Condition | Yield (%) | Purity (%) | Reference ID |
|---|---|---|---|
| DMF, 80°C, 24h | 78 | 99 | |
| THF, 60°C, 48h | 45 | 95 |
Advanced: How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., IC₅₀ values from consistent cell lines or enzyme batches) .
- Contradiction Sources :
- Substituent Effects : Fluorine vs. chlorine at position 2 may alter binding affinity unpredictably.
- Assay Variability : Use Z’-factor (>0.5) to validate high-throughput screening reliability.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to reconcile activity trends with binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
